molecular formula C17H20N4OS3 B3017328 2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 1327318-55-7

2-(cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B3017328
CAS No.: 1327318-55-7
M. Wt: 392.55
InChI Key: HKSDEDGZMICTNJ-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a thiophene moiety. Its structure includes a cyclopentylthio group linked via an acetamide bridge to a thiazolo-triazol-ethyl backbone.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS3/c22-15(11-24-13-4-1-2-5-13)18-8-7-12-10-25-17-19-16(20-21(12)17)14-6-3-9-23-14/h3,6,9-10,13H,1-2,4-5,7-8,11H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSDEDGZMICTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Molecular weights range from 353.38 to 486.39, with the target compound (450.56) occupying a mid-range position, suggesting balanced pharmacokinetic properties .

Functional Analogues from and

describes triazinoquinazoline-thioacetamides (e.g., compounds 4.8–4.10), while highlights benzoimidazo-triazolones with thiophene substituents.

Compound Class Core Structure Key Substituents Synthesis Yield (%) Biological Activity (Inferred)
Triazinoquinazoline-thioacetamides () Triazino[2,3-c]quinazoline Phenyl, methylphenyl, isobutyl 56.6–89.4 Anticancer, enzyme inhibition
Benzoimidazo-triazolones () Benzo[4,5]imidazo[1,2-b]triazole Thiophene, bromophenyl, pyridinyl Not specified Kinase inhibition, antimicrobial
Target Compound Thiazolo[3,2-b][1,2,4]triazole Cyclopentylthio, thiophen-2-yl Not reported Hypothesized: kinase modulation

Key Observations :

  • Biological Relevance : Thiophene-containing triazole derivatives () exhibit activity against kinases and microbial targets, implying the target compound may share mechanistic pathways .

Substituent-Driven Pharmacological Trends

  • Thiophene vs. Thiazole : Thiophene moieties (as in the target compound) enhance π-π stacking with aromatic residues in enzyme active sites, whereas thiazole groups (e.g., in compounds) may improve metabolic stability .
  • Cyclopentylthio vs. Alkyl/Aryl : The cyclopentylthio group’s steric bulk may reduce off-target interactions compared to smaller alkyl chains (e.g., butyl in ), but could also limit solubility .

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